![molecular formula C23H28N4O B5651990 3-(3-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-3-oxopropyl)-1H-indole](/img/structure/B5651990.png)
3-(3-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-3-oxopropyl)-1H-indole
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Overview
Description
Synthesis Analysis
The synthesis of complex indole derivatives involves multi-step pathways that allow for the introduction of various functional groups. For example, 1-methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole is synthesized through a multistep pathway starting from 2-phenylindole, showcasing the intricate methods employed in synthesizing related indole compounds. The structure of the synthesized compounds is confirmed by spectral data, including FTIR, 1H-NMR, 13C-NMR, and HRMS analysis, indicating the specificity and complexity of such syntheses (Guillon, Savrimoutou, Rubio, & Desplat, 2018).
Molecular Structure Analysis
The molecular structure of indole derivatives is often elucidated through X-ray crystallography, which provides detailed insight into the arrangement of atoms within the molecule. For compounds like 3,10-dihydro-2H-1,3-oxazepino[7,6-b]indoles, X-ray diffraction is used to confirm the structure, which includes a tricyclic oxazepino[7,6-b]indole ring system, demonstrating the complex nature of these molecules (Sammor, Hussein, Awwadi, & El-Abadelah, 2018).
Chemical Reactions and Properties
The chemical reactions of indole derivatives can involve a variety of cycloaddition reactions, showcasing the molecule's reactivity. For example, the oxidative (3 + 2) cycloaddition reactions of diaza-oxyallyl cationic intermediates with indoles lead to the formation of highly functionalized imidazoloindolines, illustrating the diverse chemical reactivity of these compounds (Anumandla, Acharya, & Jeffrey, 2016).
Physical Properties Analysis
The physical properties of indole derivatives, such as solubility, melting point, and boiling point, are influenced by the nature of their functional groups and molecular structure. For instance, the synthesis of 3-selanyl-1H-indole derivatives under ultrasound irradiation demonstrates how modifications to the indole structure can lead to compounds with significant antioxidant activity, potentially affecting their physical properties (Vieira et al., 2017).
Chemical Properties Analysis
Indole derivatives exhibit a wide range of chemical properties, including reactivity towards cycloaddition, nucleophilic substitution, and electrophilic substitution reactions. The synthesis of fluorescent 1,3-diarylated imidazo[1,5-a]pyridines through oxidative condensation-cyclization highlights the versatility of these compounds in forming fluorescent materials, which could have implications for their chemical behavior in various environments (Shibahara, Sugiura, Yamaguchi, Kitagawa, & Murai, 2009).
properties
IUPAC Name |
1-[3-[1-(cyclopropylmethyl)imidazol-2-yl]piperidin-1-yl]-3-(1H-indol-3-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O/c28-22(10-9-18-14-25-21-6-2-1-5-20(18)21)26-12-3-4-19(16-26)23-24-11-13-27(23)15-17-7-8-17/h1-2,5-6,11,13-14,17,19,25H,3-4,7-10,12,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFQTCYGLAHDFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC2=CNC3=CC=CC=C32)C4=NC=CN4CC5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-3-oxopropyl)-1H-indole |
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